3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine
Overview
Description
3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of both imidazo and pyridine rings in its structure contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine typically involves the reaction of 3-bromoimidazo[1,2-a]pyridine with 2,6-dichloropyrazine in the presence of a palladium catalyst. The reaction is carried out under reflux conditions, and the product is purified using flash chromatography . Another method involves the use of isopropylmagnesium chloride and tri-n-butyltin chloride, followed by treatment with 2,6-dichloropyrazine and a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts, isopropylmagnesium chloride, and tri-n-butyltin chloride . The reactions are typically carried out under reflux conditions or at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, depending on the nucleophile used .
Scientific Research Applications
3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antituberculosis agent and other therapeutic applications.
Organic Synthesis: It serves as a valuable scaffold for the synthesis of other heterocyclic compounds.
Material Science: The structural properties of the compound make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit activity against multidrug-resistant tuberculosis by targeting specific bacterial enzymes . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins in the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Imidazo[1,2-a]pyrimidine: Another related compound with applications in medicinal chemistry and material science.
Uniqueness
3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine is unique due to the presence of the chloropyrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-7-13-5-8(15-10)9-6-14-11-3-1-2-4-16(9)11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWJYRWDPYIXCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=CN=CC(=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247713 | |
Record name | 3-(6-Chloro-2-pyrazinyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-18-4 | |
Record name | 3-(6-Chloro-2-pyrazinyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Chloro-2-pyrazinyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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